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Compound of Interest

Compound Name: (R)-2-benzylmorpholine

Cat. No.: B185208

An In-Depth Technical Guide

Spectroscopic Data for (R)-2-benzylmorpholine
Introduction

(R)-2-benzylmorpholine is a chiral organic compound featuring a morpholine ring substituted
with a benzyl group at the 2-position. As an isomer of the stimulant phenmetrazine, its
synthesis and characterization are of significant interest in medicinal chemistry and drug
development, particularly for its potential as a non-stimulant appetite suppressant.[1] Accurate
structural elucidation and purity assessment are critical for any downstream application, making
a thorough understanding of its spectroscopic profile essential.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-2-benzylmorpholine. The
interpretation is grounded in fundamental spectroscopic principles and data from analogous
structures, offering a predictive and practical framework for researchers.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-compliant numbering scheme for the
(R)-2-benzylmorpholine structure is used throughout this guide.

Caption: Molecular structure and numbering for (R)-2-benzylmorpholine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For (R)-2-benzylmorpholine, *H and 3C NMR will confirm the presence
of the benzyl and morpholine moieties and their connectivity.

Predicted *H and **C NMR Data

The following data is predicted based on typical chemical shifts for N-substituted morpholines
and benzyl groups, using CDCIs as the solvent.[2] Actual experimental values may vary slightly.

Table 1: Predicted *H and *3C NMR Chemical Shifts (d) in CDCls
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Predicted *H Shift

Predicted **C Shift

Atom(s) (ppm), Multiplicity, Rationale & Notes
Integration (Ppm)
Phenyl group protons.
The multiplet arises
Aromatic-H 7.20-7.40, m, 5H from overlapping
ortho, meta, and para
signals.
Characteristic shifts
138 (ipso), 129 for a monosubstituted
Aromatic-C (ortho), 128 (meta), benzene ring. The
126 (para) ipso-carbon is
deshielded.
Benzylic protons,
diastereotopic due to
the adjacent chiral
C7-Hz 2.85-3.05, m, 2H ~40
center (C2), expected
to appear as a
complex multiplet.
Methine proton at the
CoH ~3.90, m, 1H 78 chiral center, adjacent
to both the oxygen
and benzyl group.
Morpholine protons
0O-CHz2 (C6) 3.60-3.80, m, 2H ~67 adjacent to the

oxygen atom.[3][4]

N-CH: (C3, C5)

2.60-2.90, m, 4H

~46 (C5), ~52 (C3)

Morpholine protons
adjacent to the

nitrogen atom.[3][4]
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Amine proton signal is

typically broad and its
N-H 1.50 - 2.50, br s, 1H shift is concentration-

dependent. May

exchange with D20.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra for structural confirmation.

o Sample Preparation: Dissolve approximately 10-20 mg of (R)-2-benzylmorpholine in ~0.7
mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical Parameters: Spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of
2 seconds.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the 13C
spectrum to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic IR Absorption Frequencies

The IR spectrum of (R)-2-benzylmorpholine is expected to show characteristic peaks for the
N-H bond, C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage of the morpholine
ring.

Table 2: Predicted IR Absorption Bands

Frequency Range

(cm-1) Vibration Type Functional Group Intensity
3300 - 3400 N-H Stretch Secondary Amine Medium, Broad
3000 - 3100 C-H Stretch Aromatic (sp?) Medium

2850 - 3000 C-H Stretch Aliphatic (sp?3) Strong[5]
1600, 1495, 1450 C=C Stretch Aromatic Ring Medium-Weak
1115-1125 C-O-C Stretch Ether (asymmetric) Strong

900 - 690 C-H Bend Aromatic (out-of- Strong

plane)

Interpretation: The most prominent peaks will be the strong C-H aliphatic stretches below 3000
cm~1 and the very strong C-O-C ether stretch around 1120 cm~1,[6] A broad peak around 3350
cm~1is a key indicator of the N-H group. The presence of the benzene ring is confirmed by the
aromatic C-H stretches above 3000 cm~! and the characteristic "fingerprint” region peaks.[7]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Obijective: To obtain an IR spectrum to identify the key functional groups.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory (e.g., a diamond crystal).
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e Background Scan: Record a background spectrum of the clean, empty ATR crystal to
subtract atmospheric (COz, H20) and instrumental noise.

» Sample Application: Place a small amount of the solid or liquid (R)-2-benzylmorpholine
sample directly onto the ATR crystal. Ensure good contact by applying pressure with the
built-in clamp.

o Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~1 over a range of 4000-600 cm™1,

o Data Processing: The software automatically performs a background subtraction and
converts the interferogram into a transmittance or absorbance spectrum. Clean the ATR
crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. Furthermore, the fragmentation pattern observed, typically under Electron
lonization (EI), offers valuable structural information that can confirm the connectivity of atoms.

Predicted Mass Spectrum Data

The molecular formula for (R)-2-benzylmorpholine is C11H1sNO, with a monoisotopic mass of
177.1154 g/mol .[8][9]

Table 3: Predicted Key Fragments in EI-MS
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Proposed
mlz Formula Notes
Fragment lon

Molecular lon. Its
11H1s presence confirms the
177 M1+ C11H1sNOJ* fi th
molecular weight.

Loss of a hydrogen
176 [M-H]* [C11H14NQO]*
atom.

Tropylium ion. A very

common and stable

fragment for benzyl-
91 [C7HA]* [C7HA]* o

containing

compounds, often the

base peak.

Alpha-cleavage with
loss of the benzyl

86 [CsH12N]* [CsH2N]* radical. .The p'osltlve
charge is retained on
the nitrogen-

containing fragment.

Fragmentation Pathway and Rationale

Upon electron impact, the molecular ion [M]* is formed. The most favorable fragmentation
pathways involve the cleavage of bonds adjacent to heteroatoms (alpha-cleavage) and the
formation of stable carbocations.[10][11]

e Benzylic Cleavage: The C2-C7 bond is weak and readily cleaves to form the highly stable
tropylium cation at m/z 91. This is often the most abundant ion (the base peak) in the
spectrum of benzylic compounds.

» Alpha-Cleavage at Nitrogen: Cleavage of the C2-benzyl bond can also result in the charge
being retained by the morpholine fragment, leading to an ion at m/z 86. This is a
characteristic fragmentation for amines.[10]
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/Figure 2. Proposed EI-MS Fragmentation Workflow\
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Caption: Key fragmentation pathways for (R)-2-benzylmorpholine in EI-MS.

Experimental Protocol: GC-MS (El)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent
such as dichloromethane or ethyl acetate.

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an Electron lonization (EI) source.

e GC Method:
o Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

o Injection: Inject 1 pL of the sample solution in split mode.
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o Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then
ramp at 10-20 °C/min to a final temperature of 280-300 °C.

o MS Method:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

o Data Analysis: Identify the chromatographic peak corresponding to (R)-2-
benzylmorpholine. Analyze the resulting mass spectrum, identifying the molecular ion peak
and major fragment ions. Compare the fragmentation pattern with the predicted pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for (R)-2-benzylmorpholine (NMR,
IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185208#spectroscopic-data-for-r-2-
benzylmorpholine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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